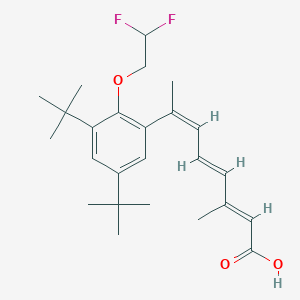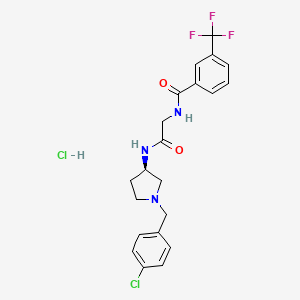
Chlorohydroxyphénylglycine sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sel de sodium du CHPG: Sel de sodium du 2-chloro-5-hydroxyphénylglycine , est un agoniste sélectif du récepteur 5 du glutamate métabotrope (mGluR5). Ce composé est largement utilisé dans la recherche en neurosciences en raison de sa capacité à moduler la neurotransmission glutamatergique .
Applications De Recherche Scientifique
Le sel de sodium du CHPG est largement utilisé dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Certaines de ses principales applications comprennent:
Neurosciences: Il est utilisé pour étudier le rôle du mGluR5 dans la plasticité synaptique, l'apprentissage et la mémoire.
Industrie: Le sel de sodium du CHPG est utilisé dans le développement de nouveaux médicaments ciblant le mGluR5.
Mécanisme d'action
Le sel de sodium du CHPG exerce ses effets en activant sélectivement le récepteur 5 du glutamate métabotrope (mGluR5). En se liant au mGluR5, il induit un changement conformationnel qui active les voies de signalisation en aval, y compris les voies ERK et Akt. Cette activation conduit à diverses réponses cellulaires telles qu'une augmentation de la plasticité synaptique et une neuroprotection .
Mécanisme D'action
Target of Action
CHPG Sodium Salt, also known as 2-Chloro-5-hydroxyphenylglycine or CHPG, is an agonist of the metabotropic glutamate receptors, specifically for mGluR5 . The mGluR5 receptor plays a crucial role in the central nervous system, influencing various neurological processes.
Mode of Action
CHPG Sodium Salt interacts with its target, the mGluR5 receptor, by binding to it and activating it . This activation can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Biochemical Pathways
Upon activation of the mGluR5 receptor, CHPG Sodium Salt affects several biochemical pathways. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells . Additionally, it can protect against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability
Result of Action
The activation of the mGluR5 receptor by CHPG Sodium Salt leads to several molecular and cellular effects. It can increase cell viability and decrease LDH release after SO2 derivatives treatment . It also has the potential to protect cells against SO2-induced apoptosis .
Action Environment
The action, efficacy, and stability of CHPG Sodium Salt can be influenced by various environmental factors. For instance, its water-soluble form suggests that it may be more effective in aqueous environments.
Analyse Biochimique
Biochemical Properties
CHPG (Sodium Salt) is known to interact with mGluR5, a type of metabotropic glutamate receptor . As an agonist, it can activate mGluR5, leading to a series of biochemical reactions . It is also capable of potentiating the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Cellular Effects
In BV2 microglial cells, CHPG (Sodium Salt) has been shown to attenuate SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway . It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways .
Molecular Mechanism
The molecular mechanism of CHPG (Sodium Salt) involves its binding to mGluR5, which triggers a cascade of intracellular events . This includes the activation of ERK and Akt signaling pathways, which are crucial for cell survival and proliferation .
Metabolic Pathways
Given its role as an mGluR5 agonist, it likely participates in glutamate signaling pathways .
Subcellular Localization
Given its role as an mGluR5 agonist, it is likely to be found in areas where these receptors are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du sel de sodium du CHPG implique généralement la chloration de l'hydroxyphénylglycine. Les conditions réactionnelles incluent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore dans un solvant organique tel que le dichlorométhane. La réaction est généralement effectuée sous reflux pour assurer une chloration complète .
Méthodes de production industrielle: Dans un contexte industriel, la production du sel de sodium du CHPG peut impliquer des processus de chloration à grande échelle suivis d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur. Le produit final est ensuite converti en sa forme de sel de sodium par neutralisation avec de l'hydroxyde de sodium .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le sel de sodium du CHPG peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique, conduisant à la formation de quinones.
Réduction: Le composé peut être réduit au niveau du groupe carboxyle pour former des dérivés alcooliques.
Substitution: L'atome de chlore dans le sel de sodium du CHPG peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courantes:
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Principaux produits:
Oxydation: Quinones
Réduction: Dérivés alcooliques
Substitution: Dérivés aminés ou thiols
Comparaison Avec Des Composés Similaires
Composés similaires:
2-Chloro-5-hydroxyphénylglycine (CHPG): Le composé parent du sel de sodium du CHPG, qui agit également comme un agoniste du mGluR5.
3,5-Dihydroxyphénylglycine (DHPG): Un autre agoniste du mGluR qui cible à la fois le mGluR1 et le mGluR5.
6-Méthyl-2-(phényléthynyl)pyridine (MPEP): Un antagoniste sélectif du mGluR5 utilisé dans la recherche pour étudier les effets inhibiteurs sur le mGluR5.
Unicité du sel de sodium du CHPG: Le sel de sodium du CHPG est unique en raison de sa forte sélectivité pour le mGluR5 et de sa capacité à potentialiser les réponses médiées par le récepteur NMDA. Cela en fait un outil précieux pour étudier les rôles spécifiques du mGluR5 dans divers processus et troubles neurologiques .
Propriétés
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)






![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
